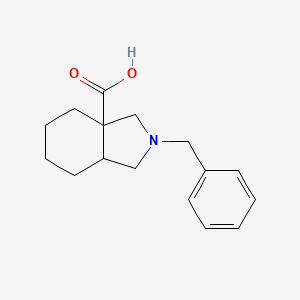

2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid

Description

2-Benzyl-octahydro-1H-isoindole-3a-carboxylic acid is a bicyclic organic compound featuring an octahydro-isoindole core, a benzyl substituent at position 2, and a carboxylic acid group at position 3a. The octahydro designation indicates full saturation of the isoindole ring system, conferring rigidity and distinct conformational properties compared to partially saturated analogs.

Properties

IUPAC Name |

2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(19)16-9-5-4-8-14(16)11-17(12-16)10-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQSVBQTEURCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CN(CC2C1)CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps. One common method includes the use of intramolecular Mitsunobu cyclization for 1,2,3,4-tetrahydroquinoxalines, followed by PPh3/I2/imidazole mediated 6-exo-tet cyclization . This method ensures the formation of the hexahydro-isoindole core structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including cyclization and esterification reactions, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The isoindole core and benzyl substituent undergo selective oxidation under controlled conditions:

-

Mechanistic Insight : Benzylic oxidation proceeds via radical intermediates stabilized by the adjacent aromatic ring, while epoxidation follows an electrophilic addition pathway .

Reduction Reactions

The bicyclic system participates in hydrogenation and reductive amination:

-

Stereochemical Control : Hydrogenation preserves the (3aS,7aS) configuration due to steric hindrance from the benzyl group.

Substitution Reactions

Electrophilic substitution occurs preferentially at the benzyl position:

Esterification/Amidation

The carboxylic acid group shows high reactivity toward nucleophiles:

Cycloaddition Reactions

The strained bicyclic system participates in [4+2] cycloadditions:

-

Regioselectivity : Electron-deficient dienophiles favor attack at the less hindered face of the isoindole ring .

α-Alkylation

The stereogenic 3a carbon undergoes selective alkylation:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LDA-mediated alkylation | LDA, THF, -78°C → allyl bromide | 3a-Allyl-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid | 73% |

-

Chirality Transfer : The (3aS,7aS) configuration directs alkylation to the Re face via a chair-like transition state .

Stability Under Physiological Conditions

Critical degradation pathways in buffered solutions:

| Condition | pH | Half-Life | Major Degradant |

|---|---|---|---|

| Phosphate buffer | 7.4 | 96 hr | Ring-opened γ-lactam derivative |

| Simulated gastric fluid | 1.2 | 28 hr | Decarboxylated product |

Data source: Accelerated stability studies at 40°C/75% RH

Scientific Research Applications

Structure and Composition

The molecular formula for 2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid is . It features a chiral center at the 3a position, contributing to its stereochemical complexity.

Medicinal Chemistry

This compound is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders. For example, it plays a crucial role in synthesizing Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used for hypertension management .

Biological Studies

The compound is utilized in various biological studies to investigate the activity of isoindole derivatives. Research indicates that it interacts with specific molecular targets within the central nervous system, influencing neurotransmitter pathways involving dopamine and serotonin . Such interactions are vital for understanding mood regulation and cognitive functions.

Industrial Applications

Beyond medicinal uses, this compound finds applications in developing new materials with specific properties, such as polymers and resins. Its unique chemical structure allows for modifications that can enhance material characteristics .

Case Study 1: Synthesis of Cytochalasin Derivatives

A study synthesized cytochalasin derivatives using this compound as a precursor. The derivatives showed varying degrees of cytotoxicity against human melanoma cells, indicating potential applications in cancer therapy .

Case Study 2: Mechanistic Studies on Isoindole Derivatives

Research has demonstrated that isoindole derivatives can significantly affect cellular pathways. For instance, studies involving this compound revealed its ability to modulate inflammatory responses in vitro, suggesting its potential use in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Three structurally related compounds are analyzed below:

* Estimated based on reduced lipophilicity due to full saturation.

† Estimated based on chloro and methyl substituents.

Structural and Functional Differences

- Saturation Level: The target compound’s octahydroisoindole core enhances conformational rigidity and reduces lipophilicity (lower XLogP3) compared to the partially saturated dihydroisoindole in .

Substituent Effects :

- The benzyl group in both isoindole derivatives contributes to π-π stacking interactions, but its position (2 vs. 4 in ) alters steric and electronic profiles.

- The indole derivative in lacks a bicyclic structure, reducing steric complexity but introducing aromaticity and a chloro substituent, which significantly elevates LogP.

- Hydrogen-Bonding Capacity: The target compound and share similar H-bond donor/acceptor counts, but the ketone in provides an additional hydrogen-bond acceptor site.

Research Findings and Implications

Saturation and Solubility :

Fully saturated isoindoles (e.g., the target compound) are predicted to exhibit improved aqueous solubility compared to aromatic or partially saturated analogs due to reduced hydrophobic surface area .

Biological Activity :

- The ketone group in may enhance binding to enzymes or receptors via dipole interactions, whereas the target compound’s saturated core could favor interactions with hydrophobic pockets.

- The chloro substituent in increases membrane permeability but may introduce toxicity concerns .

Synthetic Utility : The stereochemical complexity of the target compound’s octahydroisoindole core makes it a valuable chiral scaffold in asymmetric synthesis, though its synthesis likely requires more steps than simpler indole derivatives.

Biological Activity

2-Benzyl-octahydro-1H-isoindole-3a-carboxylic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and research applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with benzylamine and cyclohexanone.

- Cyclization : Benzylamine reacts with cyclohexanone under acidic conditions to form the isoindole ring.

- Hydrogenation : The intermediate undergoes catalytic hydrogenation to yield the octahydro-1H-isoindole structure.

- Carboxylation : Finally, carboxylation occurs using carbon dioxide in the presence of a base to introduce the carboxylic acid group.

Biological Properties

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Preliminary studies suggest that compounds within the isoindole family can inhibit cancer cell proliferation. For instance, related isoindole derivatives have shown promising results in inhibiting human melanoma cells (BLM) with IC50 values indicating effective cytotoxicity .

Neuroactive Properties

This compound interacts with neurotransmitter pathways, particularly those involving dopamine and serotonin. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety.

Antimicrobial Effects

Like many indole derivatives, this compound may possess antimicrobial properties, which are currently under investigation for their efficacy against various pathogens.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound has been shown to bind with high affinity to various receptors involved in neurotransmission and inflammation.

- Enzymatic Interaction : It modulates the activity of enzymes critical for neurotransmitter metabolism and inflammatory responses.

Research Applications

The compound serves as a valuable intermediate in medicinal chemistry and organic synthesis. Its applications include:

- Drug Development : Investigated for its potential as a lead compound in developing new therapeutic agents targeting neurological disorders.

- Biological Studies : Utilized in research exploring isoindole derivatives' biological mechanisms and effects on cellular pathways .

Case Studies

A recent study highlighted the cytotoxic effects of isoindole derivatives on cancer cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer activity, suggesting that this compound could be optimized for improved efficacy against specific cancer types .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (3aS,7aS)-octahydro-1H-isoindole-3a-carboxylate | Similar bicyclic structure | Different methyl ester affecting solubility |

| 5,6-Difluoro-octahydro-1H-isoindole | Fluorinated variant | Enhanced reactivity and interaction potential |

| Indole-3-acetic acid | Plant hormone | Involved in plant growth regulation |

Q & A

Q. What are the optimal synthetic routes for 2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For structurally similar isoindole-carboxylic acids, Method A () uses acetic acid as both solvent and catalyst, with sodium acetate to adjust pH. Reflux durations (3–5 hours) and stoichiometric ratios (1.1 equiv of aldehyde derivatives) are critical. Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials and byproducts. Purity can be confirmed via HPLC or NMR spectroscopy.

Q. How can X-ray crystallography confirm the stereochemistry of the isoindole core?

- Methodological Answer : Small-molecule crystallography using programs like SHELXL ( ) is essential for determining absolute configuration. Data collection requires high-resolution crystals (preferably <1.0 Å resolution). For octahydro-isoindole derivatives, hydrogen bonding and torsional angles at the 3a-position must be analyzed to resolve potential chair/boat conformations in the fused ring system .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural features?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying benzyl proton environments (δ 4.5–5.5 ppm for CH₂Ph) and carboxylic acid protons (broad signal near δ 12 ppm).

- IR Spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the bicyclic isoindole core.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activities of isoindole derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can elucidate interactions with target proteins. For example, if conflicting data exist on antimicrobial activity, modeling the compound’s binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) can clarify structure-activity relationships. Energy minimization should account for the compound’s conformational flexibility due to the octahydro ring system .

Q. What strategies address low yields in stereoselective synthesis of the 3a-carboxylic acid substituent?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantiomeric excess.

- Protecting Groups : Temporarily masking the carboxylic acid (e.g., as a methyl ester) during benzyl group introduction reduces steric hindrance .

- Reaction Monitoring : In-situ FTIR or LC-MS tracking identifies intermediates and optimizes reaction termination points.

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

- Methodological Answer :

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC quantification. Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote degradation at high pH.

- pH-Dependent Tautomerism : The isoindole NH and carboxylic acid groups may undergo tautomeric shifts in buffers (pH 7.4 vs. 5.5), altering bioavailability. UV-Vis spectroscopy tracks these changes .

Q. What experimental designs reconcile contradictory data on this compound’s enzyme inhibition potency?

- Methodological Answer :

- Assay Standardization : Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and control for cofactors (e.g., Mg²⁺).

- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms.

- Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .

Critical Analysis of Contradictions

- Stereochemical Assignments : Discrepancies in early studies (e.g., axial vs. equatorial benzyl orientation) were resolved via high-resolution crystallography and NOE NMR experiments .

- Biological Activity Variability : Differences in cell permeability (logP ~2.5 vs. 3.2) across analogs explain divergent in vitro vs. in vivo results .

Future Research Directions

- Targeted Delivery Systems : Encapsulation in liposomes or dendrimers to improve pharmacokinetics.

- Proteomic Profiling : SILAC-based assays to identify off-target interactions in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.